![molecular formula C22H29N3O2S B11512358 N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11512358.png)
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide is a complex organic compound that features an adamantane moiety, a benzodiazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes due to its unique structural features.
Industry: It may be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The benzodiazole ring may interact with nucleic acids or other biomolecules, while the sulfanylacetamide group can participate in redox reactions or form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide
- N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- Novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives
Uniqueness
N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide stands out due to its combination of an adamantane moiety, a benzodiazole ring, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H29N3O2S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H29N3O2S/c1-14-2-3-18-19(6-14)25-21(24-18)28-13-20(26)23-4-5-27-22-10-15-7-16(11-22)9-17(8-15)12-22/h2-3,6,15-17H,4-5,7-13H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
VVUYHUZUKZQWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


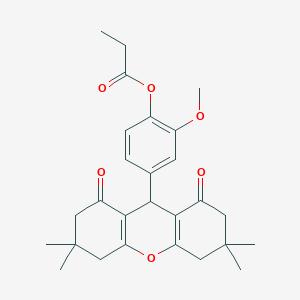

![Ethyl 4-[5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)furan-2-yl]benzoate](/img/structure/B11512292.png)
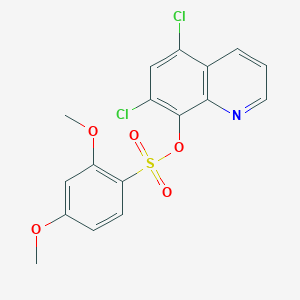
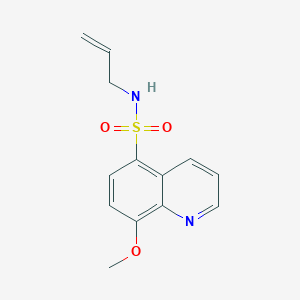
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11512322.png)
![8-Methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512329.png)
![1'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11512337.png)
![N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11512339.png)
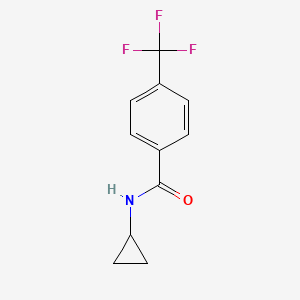

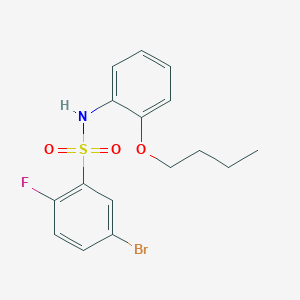
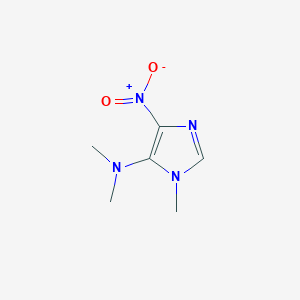
![1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone](/img/structure/B11512363.png)
